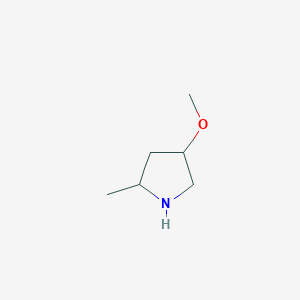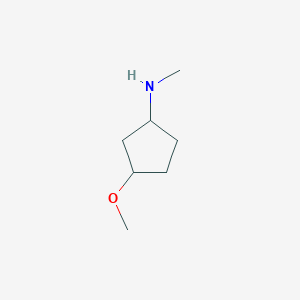![molecular formula C18H18N4O5 B15226641 5-(3-(5-Methyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B15226641.png)
5-(3-(5-Methyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-(5-Methyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a benzoxazole ring with a pyrazolopyrazine moiety, making it an interesting subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(5-Methyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid typically involves multiple steps, starting with the preparation of the benzoxazole ring. One common method involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic conditions to form the benzoxazole core . This intermediate is then subjected to further reactions to introduce the propanoyl group and the pyrazolopyrazine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Catalysts such as palladium or nickel complexes can be used to facilitate specific steps in the synthesis, such as the arylation of the benzoxazole ring . Additionally, the use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-(3-(5-Methyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzoxazole ring, facilitated by reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with specific molecular targets makes it valuable for investigating biochemical pathways.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features may confer biological activity, making it a candidate for screening in drug discovery programs.
Industry
In the industrial sector, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of 5-(3-(5-Methyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway in which the enzyme is involved. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially altering membrane permeability and signaling pathways.
類似化合物との比較
Similar Compounds
5-Methyl-2-oxobenzo[d]oxazole: A simpler analog that lacks the pyrazolopyrazine moiety.
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid: Another analog that lacks the benzoxazole ring.
Uniqueness
The uniqueness of 5-(3-(5-Methyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the benzoxazole and pyrazolopyrazine moieties allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
特性
分子式 |
C18H18N4O5 |
|---|---|
分子量 |
370.4 g/mol |
IUPAC名 |
5-[3-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)propanoyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C18H18N4O5/c1-11-2-3-15-14(8-11)21(18(26)27-15)5-4-16(23)20-6-7-22-12(10-20)9-13(19-22)17(24)25/h2-3,8-9H,4-7,10H2,1H3,(H,24,25) |
InChIキー |
WBWKZHJPZMPCJH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CCC(=O)N3CCN4C(=CC(=N4)C(=O)O)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-4-((3R,3aR)-3-cyclopentyl-7-(4-hydroxypiperidine-1-carbonyl)-3,3a,4,5-tetrahydro-2H-pyrazolo[3,4-f]quinolin-2-yl)benzonitrile](/img/structure/B15226559.png)
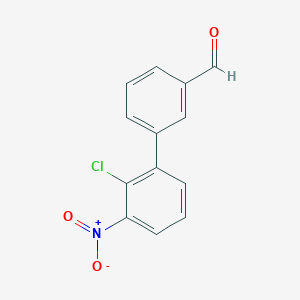

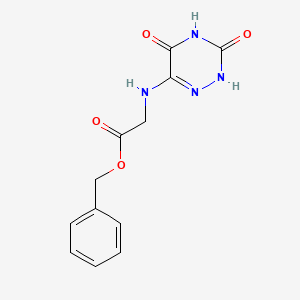
![5-Azaspiro[2.4]heptane-1-carbonitrile](/img/structure/B15226581.png)
![2-(Aminomethyl)spiro[2.5]octane-1-carboxylic acid](/img/structure/B15226587.png)

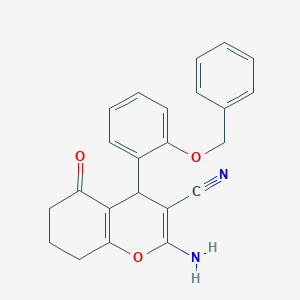
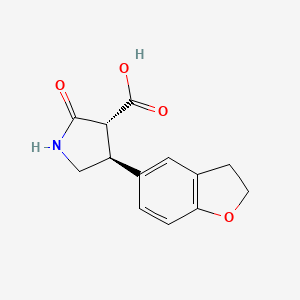
![(2R,3AS,6aR)-1-(tert-butoxycarbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid](/img/structure/B15226615.png)
![8-Chloroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B15226630.png)
